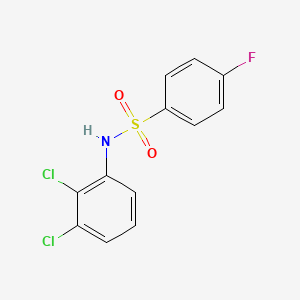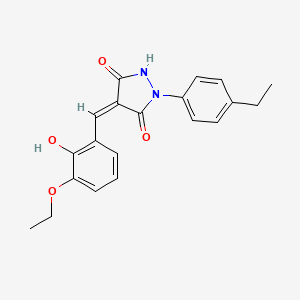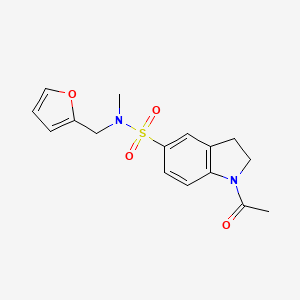
(5-methoxy-2-methyl-1-benzofuran-3-yl)(phenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-methoxy-2-methyl-1-benzofuran-3-yl)(phenyl)methanol, also known as 5-MeO-MPM, is a novel psychoactive substance that belongs to the family of benzofuran compounds. This chemical has gained significant attention in recent years due to its potential therapeutic applications, particularly in the field of neuroscience.
作用機序
The exact mechanism of action of (5-methoxy-2-methyl-1-benzofuran-3-yl)(phenyl)methanol is not yet fully understood. However, it is believed to work by modulating the activity of certain neurotransmitters in the brain, such as dopamine and acetylcholine. It has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a crucial role in the growth and survival of neurons.
Biochemical and Physiological Effects:
In vitro studies have shown that this compound can increase the viability of neurons and protect them from oxidative stress-induced damage. It has also been shown to increase the levels of BDNF in the hippocampus, which is a brain region involved in memory and learning. In vivo studies have shown that this compound can enhance cognitive function and memory retention in rodents.
実験室実験の利点と制限
One of the advantages of using (5-methoxy-2-methyl-1-benzofuran-3-yl)(phenyl)methanol in lab experiments is its potential therapeutic applications in the field of neuroscience. Additionally, it has shown to have low toxicity and high selectivity for certain neurotransmitter receptors. However, one of the limitations of using this compound in lab experiments is its limited availability and high cost.
将来の方向性
In the future, further studies are needed to fully understand the mechanism of action of (5-methoxy-2-methyl-1-benzofuran-3-yl)(phenyl)methanol and its potential therapeutic applications in the field of neuroscience. Additionally, more research is needed to determine the long-term effects and safety of using this compound. Furthermore, studies on the pharmacokinetics and pharmacodynamics of this compound will help in the development of effective therapeutic interventions for neurodegenerative diseases and cognitive disorders.
In conclusion, this compound is a novel psychoactive substance that has gained significant attention in recent years due to its potential therapeutic applications in the field of neuroscience. The synthesis method of this compound involves several steps, and the purity of the synthesized compound can be confirmed using analytical techniques such as NMR spectroscopy and HPLC. This compound has been shown to have neuroprotective and neurotrophic effects, enhance cognitive function, and memory retention. However, further studies are needed to fully understand the mechanism of action and potential therapeutic applications of this compound.
合成法
The synthesis of (5-methoxy-2-methyl-1-benzofuran-3-yl)(phenyl)methanol involves the reaction of 5-Methoxy-2-methylbenzofuran-3-carboxylic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with phenylmagnesium bromide. The final product is obtained by the reduction of the resulting ketone with sodium borohydride. The purity of the synthesized compound can be confirmed using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
科学的研究の応用
(5-methoxy-2-methyl-1-benzofuran-3-yl)(phenyl)methanol has been studied for its potential therapeutic applications in the field of neuroscience. It has been shown to have neuroprotective and neurotrophic effects, which can help in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, this compound has been shown to enhance cognitive function and memory retention, making it a potential candidate for the treatment of cognitive disorders such as dementia and attention deficit hyperactivity disorder (ADHD).
特性
IUPAC Name |
(5-methoxy-2-methyl-1-benzofuran-3-yl)-phenylmethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c1-11-16(17(18)12-6-4-3-5-7-12)14-10-13(19-2)8-9-15(14)20-11/h3-10,17-18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGJZWKJCGVFORX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OC)C(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl N-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-N-{[(4-fluorophenyl)amino]carbonothioyl}glycinate](/img/structure/B5149129.png)

![1-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-[2-imino-3-(4-methylbenzyl)-2,3-dihydro-1H-benzimidazol-1-yl]ethanone hydrobromide](/img/structure/B5149139.png)

![ethyl 4-[3-acetyl-4-hydroxy-2-(3-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoate](/img/structure/B5149147.png)

![N-{2-[4-({[2-(4-chlorophenyl)ethyl]amino}sulfonyl)phenyl]ethyl}acetamide](/img/structure/B5149154.png)

![4-{[4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-1-piperazinyl]methyl}-2,6-dimethoxyphenol](/img/structure/B5149166.png)

![1-[(4-tert-butylcyclohexyl)oxy]-3-(4-morpholinyl)-2-propanol hydrochloride](/img/structure/B5149178.png)

![ethyl 4-[4-(3-methoxy-4-propoxybenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate](/img/structure/B5149185.png)
